molecular formula C12H17NO B14652763 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine CAS No. 50683-75-5

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine

Cat. No.: B14652763
CAS No.: 50683-75-5
M. Wt: 191.27 g/mol
InChI Key: SUSCWFXNCVOWIS-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine is an organic compound with the molecular formula C11H15NO It is a derivative of isochromene, a bicyclic structure that includes a benzene ring fused to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine typically involves the reaction of isochromene derivatives with ethanamine under specific conditions. One common method is the reductive amination of 3,4-dihydro-1H-isochromen-1-carbaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to interact with neurotransmitter systems in the brain, potentially affecting mood and cognition .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-1H-isochromen-1-ylmethyl)aniline: Similar structure but with an aniline group instead of ethanamine.

    N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylaniline: Contains a methyl-substituted aniline group.

    N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide: Features a benzamide group with methoxy substitutions

Uniqueness

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine is unique due to its specific ethanamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

50683-75-5

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine

InChI

InChI=1S/C12H17NO/c1-2-13-9-12-11-6-4-3-5-10(11)7-8-14-12/h3-6,12-13H,2,7-9H2,1H3

InChI Key

SUSCWFXNCVOWIS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1C2=CC=CC=C2CCO1

Origin of Product

United States

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